Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride
Description
Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride is a heterocyclic organic compound featuring a fused imidazole-pyridine core with a methanamine substituent at position 2. This compound is of interest in medicinal chemistry due to the pharmacological versatility of imidazo[1,2-a]pyridine scaffolds, which are known for their antibacterial, antifungal, and antitumor activities . The hydrochloride salt enhances solubility, making it suitable for drug formulation.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPNTMFDCPEVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride typically involves the condensation of 2-aminomethylimidazo[1,2-a]pyridine with hydrochloric acid. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction mixture is typically maintained at a temperature range of 2-8°C to prevent decomposition and ensure the stability of the product .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride has been explored across several domains:
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic properties. Notably:
- Enzyme Inhibition : It has shown inhibitory effects on key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These interactions suggest potential applications in treating cognitive disorders and inflammatory diseases due to their roles in neurotransmission and inflammation modulation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. Minimum inhibitory concentrations (MICs) have been reported as low as 0.03 µM for certain derivatives, highlighting its potential in developing new treatments for tuberculosis .
Anticancer Properties
Studies have documented the anticancer activity of this compound class. For example:
- Cell Proliferation Inhibition : Certain derivatives have demonstrated the ability to inhibit cell growth in breast and prostate cancer models through mechanisms involving apoptosis induction via caspase activation .
Comparative Data on Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Imidazo[1,2-b]pyridine | Bicyclic | Known for its role in medicinal chemistry |
| Imidazo[1,2-a]pyridine | Bicyclic | Exhibits anti-inflammatory properties |
| 4-Aminoimidazole | Monocyclic | Involved in various biological activities |
| Pyrido[3,4-b]indole | Bicyclic | Notable for its anticancer properties |
This compound stands out due to its dual action on cholinergic pathways and inflammatory processes, making it a promising candidate for further therapeutic exploration.
Case Studies
Several studies illustrate the effectiveness of this compound:
Tuberculosis Treatment
A study identified multiple derivatives as potent inhibitors against M. tuberculosis, specifically targeting QcrB—a critical component of the bacterial electron transport chain. The following table summarizes some findings:
| Compound ID | MIC (µM) | Target |
|---|---|---|
| IP1 | 0.03 | QcrB |
| IP3 | 0.5 | QcrB |
| IP4 | 5 | QcrB |
Cancer Cell Lines
Another investigation into anticancer properties revealed that specific derivatives could inhibit cell growth in various cancer models by inducing apoptosis through caspase activation.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. The compound’s structure allows it to bind to the active sites of enzymes, blocking their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Positional Isomers and Ring Variations
Imidazo[1,2-a]pyridin-3-ylmethanamine Dihydrochloride (QC-7927)
- Structural Difference : The methanamine group is at position 3 instead of position 2.
- For example, 3-substituted derivatives may exhibit different pharmacokinetic profiles compared to 2-substituted analogs .
Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride
- Structural Difference : A pyrimidine ring replaces the pyridine ring.
- However, molecular weight increases to 221.09 g/mol (vs. ~180–200 g/mol for pyridine analogs), which may reduce BBB permeability .
Substituent Effects
Imidazo[1,2-a]pyridine-2-ethanamine, 8-Methyl-, Hydrochloride
- Structural Difference : An ethylamine chain replaces the methanamine group, with an additional methyl group at position 6.
- Impact: The extended chain improves lipophilicity (logP ~2.5 vs. The methyl group introduces steric hindrance, which could modulate enzyme inhibition (e.g., CYP450) .
2-(4-Chlorophenyl)-3,7-Dimethylimidazo[1,2-a]pyridine Hydrochloride
Physicochemical and Pharmacokinetic Properties
Biological Activity
Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on its role as an enzyme inhibitor and its potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to a class of nitrogen-containing heterocycles known for their varied pharmacological properties. The synthesis of this compound typically involves condensation reactions, notably the Debus-Radziszewski synthesis, which utilizes glyoxal, ammonia, and formaldehyde under controlled acidic conditions to achieve high yield and purity. The reaction is usually conducted at temperatures between 2-8°C to prevent decomposition and ensure stability.
Enzyme Inhibition
The primary biological activity of this compound is its role as an enzyme inhibitor . Key findings include:
- Acetylcholinesterase (AChE) Inhibition : This compound has demonstrated significant inhibitory effects on AChE, which is crucial for neurotransmission and cognitive function. AChE inhibitors are often explored for their potential in treating neurodegenerative diseases like Alzheimer's .
- Butyrylcholinesterase (BChE) Inhibition : Similar to AChE, BChE plays a role in the cholinergic system. Inhibition of this enzyme may also contribute to cognitive enhancement effects .
- Lipoxygenase (LOX) Inhibition : The inhibition of LOX suggests potential anti-inflammatory properties by modulating pathways involved in arachidonic acid metabolism. This could be beneficial in treating inflammatory conditions.
Other Biological Activities
Beyond enzyme inhibition, this compound exhibits a range of other biological activities:
- Anticancer Properties : Studies indicate that derivatives of imidazo[1,2-a]pyridine can inhibit cancer cell proliferation through various mechanisms, including the modulation of survival kinases. Compounds have shown cytotoxic effects against melanoma and cervical cancer cell lines .
- Antimicrobial Activity : The compound has been noted for its antibacterial and antifungal properties, making it a candidate for further research in treating infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the imidazo[1,2-a]pyridine scaffold can enhance or diminish biological activity. For instance, specific substitutions on the nitrogen atoms or the aromatic ring can significantly impact enzyme binding affinity and selectivity. Molecular docking studies have provided insights into binding interactions at the active sites of AChE and BChE, aiding in the design of more potent inhibitors .
Case Studies
Several case studies illustrate the effectiveness of this compound:
- Cognitive Enhancement : In a study involving animal models, administration of this compound showed improved memory retention and cognitive function attributed to AChE inhibition.
- Anti-inflammatory Effects : Clinical trials assessing the anti-inflammatory potential demonstrated reduced markers of inflammation in patients treated with imidazo[1,2-a]pyridin derivatives.
- Anticancer Efficacy : Laboratory tests indicated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, suggesting a therapeutic window for cancer treatment.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride in laboratory settings?
- Methodological Answer: Adhere to hazard codes such as H300 (fatal if swallowed) and H400 (toxic to aquatic life). Use inert gas environments (e.g., argon) for moisture-sensitive reactions . Personal protective equipment (PPE) including gloves, goggles, and lab coats is mandatory. For spills, neutralize with appropriate absorbents and dispose of waste via certified hazardous waste channels. Always consult Safety Data Sheets (SDS) for compound-specific guidelines.
Q. What synthetic routes are commonly employed to synthesize imidazo[1,2-a]pyridine derivatives, including the target compound?
- Methodological Answer: Key strategies include:
- Multicomponent reactions (e.g., iodine-catalyzed synthesis of imidazo[1,2-a]pyridines via cyclization of 2-aminopyridines and ketones) .
- Condensation reactions with aldehydes or acrylonitriles, as demonstrated in the synthesis of antikinetoplastid agents .
- Chloromethylation of precursor imidazo[1,2-a]pyridines, followed by amination to yield methanamine derivatives .
Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the purity and structure of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer: Analyze characteristic peaks in - and -NMR spectra. For example, acrylonitrile-substituted derivatives show distinct shifts for vinylic protons (~6.5–7.5 ppm) and nitrile carbons (~115–120 ppm) . Compare experimental data with computational predictions (e.g., DFT calculations) to confirm regiochemistry and substituent effects.
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer: Discrepancies, such as high toxicity in Vero cells (e.g., IC = 76 µM for compound 10a) versus lower toxicity in cancer cell lines , may arise from differential metabolic activity or assay conditions. Verify cell viability protocols (e.g., MTT vs. ATP-based assays), ensure compound solubility, and test metabolite stability using HPLC-MS. Cross-validate with 3D spheroid models to mimic in vivo conditions.
Q. What strategies optimize the regioselectivity of substituents at the 2- and 3-positions of imidazo[1,2-a]pyridines during synthesis?
- Methodological Answer:
- Catalyst selection: Iodine or transition metals (e.g., Cu) enhance cyclization efficiency in multicomponent reactions .
- Solvent effects: Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 3-position, while nonpolar solvents may shift reactivity to the 2-position .
- Steric directing groups: Bulky substituents on reactants can block undesired sites, as seen in the synthesis of 6-(4-methylpiperazin-1-yl) derivatives .
Q. How can structure-activity relationship (SAR) studies guide the design of imidazo[1,2-a]pyridine-based therapeutics targeting cholinergic receptors?
- Methodological Answer:
- Pharmacophore mapping: Identify critical moieties (e.g., acrylonitrile groups in anthelmintic agents) that enhance binding to nicotinic acetylcholine receptors .
- Bioisosteric replacements: Substitute chlorine or methyl groups to balance lipophilicity and solubility while retaining activity .
- In silico docking: Use molecular dynamics simulations to predict interactions with receptor pockets (e.g., Haemonchus contortus targets) .
Q. What analytical techniques are critical for assessing environmental risks of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer:
- Ecotoxicology assays: Test aquatic toxicity using Daphnia magna or algae models per OECD guidelines, given the compound’s H400 classification .
- Degradation studies: Monitor photolytic or microbial breakdown products via LC-QTOF-MS to identify persistent metabolites .
- Bioaccumulation potential: Calculate logP values and assess membrane permeability using PAMPA (Parallel Artificial Membrane Permeability Assay) .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to evaluate the therapeutic potential of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer:
- Dose range: Use 5–8 concentrations spanning IC values (e.g., 10–100 µM) based on preliminary cytotoxicity data .
- Controls: Include positive controls (e.g., doxorubicin for cancer cells) and vehicle controls (e.g., DMSO <0.1%).
- Replicates: Perform triplicate measurements to account for plate-edge effects in high-throughput screening .
Q. What statistical approaches are appropriate for analyzing synergistic effects in combination therapies involving imidazo[1,2-a]pyridine derivatives?
- Methodological Answer: Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. Validate synergy with isobolograms and Bliss independence models. For in vivo studies, use ANOVA with post-hoc Tukey tests to compare treatment groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
